4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, which is a six-membered cyclic amine, and incorporates a benzyl ester functional group along with a hydroxyethyl substituent. The structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.
The compound has been referenced in various patents and scientific literature, indicating its relevance in drug design and therapeutic applications. For instance, it has been associated with modulatory effects on fatty acid amide hydrolase, which is significant in the context of treating anxiety disorders and other neurological conditions .
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester can be classified as:
The synthesis of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism by which 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester exerts its biological effects likely involves interaction with specific receptors or enzymes:
Studies indicate that compounds with similar structures exhibit significant activity in modulating neurochemical pathways relevant to anxiety and depression .
4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester has potential applications in:
The retrosynthetic deconstruction of 4-(2-hydroxyethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester focuses on identifying strategic bond disconnections to simplify the molecular architecture. The core scaffold can be dissected into three primary synthons: (1) a benzyl-protected piperazine carboxylate unit derived from benzyl alcohol and a piperazine carboxylic acid precursor; (2) a 2-hydroxyethyl group typically introduced via ethylene oxide or 2-chloroethanol alkylation; and (3) a C-3 methyl substituent originating from methyl halides or carbonyl reduction strategies. The piperazine ring itself is traced back to N-protected piperazine building blocks like tert-butyl 1-piperazinecarboxylate (Boc-piperazine) or 1-benzylpiperazine, where the benzyl group serves as a temporary N-protecting agent [9]. Critical disconnections include:
Table 1: Retrosynthetic Synthons for Target Compound
Synthon | Precursor | Functional Role | Derivatization Point |
---|---|---|---|
Benzyl ester | Benzyl alcohol + ClCO₂R | Carboxylate protection | C-1 position |
2-Hydroxyethyl | Ethylene oxide | N-Alkylation | N-4 position |
3-Methylpiperazine | 2-Methylpiperazine | Chiral center establishment | C-3 position |
This approach prioritizes late-stage introduction of the benzyl ester to minimize interference during N-functionalization steps, leveraging established piperazine protection protocols [9] [10].
Regioselective N-functionalization of piperazines demands precision due to the presence of two nonequivalent nitrogen atoms (N-1 vs. N-4). For 4-(2-hydroxyethyl)-3-methyl-piperazine derivatives, the N-4 hydroxyethylation typically precedes C-3 methylation to exploit steric and electronic differences. Experimental protocols involve:
Table 2: Alkylation/Acylation Conditions for Piperazine Intermediates
Reaction Type | Reagent | Conditions | Target Position | Yield Range |
---|---|---|---|---|
N-Alkylation | Ethylene oxide | K₂CO₃, CH₃CN, 60°C, 12h | N-4 | 75–89% |
N-Alkylation | 2-Chloroethanol | NaH, THF, 0°C→RT, 6h | N-4 | 68–82% |
N-Acylation | Cbz-Cl | CH₂Cl₂/H₂O, Na₂CO₃, 0°C, 1h | N-1 | 85–93% |
Steric hindrance from the C-3 methyl group significantly impacts reaction kinetics, often requiring extended reaction times or elevated temperatures compared to unsubstituted piperazines [10].
The benzyl ester serves dual roles: as a carboxylate protecting group and as a steric director for N-regioselectivity. Its orthogonal stability toward nucleophiles and bases allows sequential transformations on the piperazine ring without cleavage. Key characteristics include:
Table 3: Benzyl Ester Deprotection Methods
Method | Conditions | Compatibility | Yield |
---|---|---|---|
Hydrogenolysis | 10% Pd-C, H₂ (1 atm), EtOH | Preserves C-OH, C-CH₃; degrades S, Hal | 90–95% |
Acidolysis | HBr (33% in AcOH), 25°C, 4h | Risk of N-deprotection; cleaves alkyl ethers | 60–75% |
Strategic placement of benzyl protection early in the synthesis enables downstream modifications, while final deprotection affords pharmaceutically relevant carboxylic acids for prodrug applications [7] [10].
Efficient ester bond formation between piperazine-1-carboxylic acids and benzyl alcohol hinges on activating agents that minimize racemization and side-product formation. For sterically congested 3-methylpiperazine derivatives, carbodiimide-based reagents outperform phosphonium/uronium salts:
Table 4: Coupling Reagent Efficiency Comparison
Reagent System | Additive | Solvent | Time (h) | Yield (3-methylpiperazine) |
---|---|---|---|---|
DCC/DMAP | DMAP | CH₂Cl₂ | 24 | 70–80% |
EDC/HOBt | HOBt | CH₂Cl₂ | 6 | 80–85% |
CDI | None | THF | 8 | 75–82% |
Side reactions include N-acylurea formation (DCC) and imidazole carbamate generation (CDI), mitigated by HOBt and controlled stoichiometry [3] [8].
The unsymmetrical nature of 3-methylpiperazine introduces formidable selectivity hurdles during C- and N-modification:
Table 5: Regioselectivity Challenges and Mitigation Strategies
Selectivity Issue | Cause | Solution | Efficiency Impact |
---|---|---|---|
N-1 vs. N-4 acylation | Similar pKa, steric bulk | Boc protection of N-1; kinetic control | Moderate (yield ↓10%) |
N-4 alkylation inhibition | C-3 methyl steric blocking | Excess alkyl halide (2.5 eq), DMF, 80°C | High (yield ↓15–30%) |
C-3 epimerization | Base-mediated racemization | Low-temperature acylation, non-basic conditions | Critical for chirality |
These constraints underscore the preference for linear syntheses using pre-functionalized 3-methylpiperazine building blocks over late-stage C–H functionalization [6] [9] [10].
Comprehensive Compound List
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0